4H-Naphtho(1,2-b)pyran-4-one, 2-(1-pyrrolidinyl)-
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Overview
Description
2-Pyrrolidin-1-yl-benzo[h]chromen-4-one is a heterocyclic compound that features a pyrrolidine ring fused to a benzo[h]chromen-4-one structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidin-1-yl-benzo[h]chromen-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chromanone derivatives with pyrrolidine under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Pyrrolidin-1-yl-benzo[h]chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-Pyrrolidin-1-yl-benzo[h]chromen-4-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Pyrrolidin-1-yl-benzo[h]chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Pyrrolizines: Compounds with a similar pyrrolidine ring structure but different fused ring systems.
Pyrrolidine-2-one: A derivative with a lactam ring structure.
Pyrrolidine-2,5-diones: Compounds with two carbonyl groups in the pyrrolidine ring.
Uniqueness: 2-Pyrrolidin-1-yl-benzo[h]chromen-4-one is unique due to its specific fusion of the pyrrolidine ring with the benzo[h]chromen-4-one structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
61035-04-9 |
---|---|
Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
2-pyrrolidin-1-ylbenzo[h]chromen-4-one |
InChI |
InChI=1S/C17H15NO2/c19-15-11-16(18-9-3-4-10-18)20-17-13-6-2-1-5-12(13)7-8-14(15)17/h1-2,5-8,11H,3-4,9-10H2 |
InChI Key |
CYNBNMZZLAYOIM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=CC(=O)C3=C(O2)C4=CC=CC=C4C=C3 |
Key on ui other cas no. |
61035-04-9 |
Origin of Product |
United States |
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